Cas no 1260790-75-7 (2-(Bromomethyl)-5-fluorophenol)

2-(Bromomethyl)-5-fluorophenol 化学的及び物理的性質
名前と識別子
-
- 2-(bromomethyl)-5-fluorophenol
- 4-Fluoro-2-hydroxybenzyl bromide
- 2-(Bromomethyl)-5-fluorophenol
-
- インチ: 1S/C7H6BrFO/c8-4-5-1-2-6(9)3-7(5)10/h1-3,10H,4H2
- InChIKey: YWTIJJXUPCJRII-UHFFFAOYSA-N
- ほほえんだ: BrCC1C=CC(=CC=1O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 110
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 20.2
2-(Bromomethyl)-5-fluorophenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1846663-1g |
2-(Bromomethyl)-5-fluorophenol |
1260790-75-7 | 98% | 1g |
¥3390.00 | 2024-08-09 | |
Alichem | A014003025-500mg |
4-Fluoro-2-hydroxybenzyl bromide |
1260790-75-7 | 97% | 500mg |
$855.75 | 2023-09-03 | |
Alichem | A014003025-250mg |
4-Fluoro-2-hydroxybenzyl bromide |
1260790-75-7 | 97% | 250mg |
$470.40 | 2023-09-03 | |
Alichem | A014003025-1g |
4-Fluoro-2-hydroxybenzyl bromide |
1260790-75-7 | 97% | 1g |
$1475.10 | 2023-09-03 |
2-(Bromomethyl)-5-fluorophenol 関連文献
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Yi Jiang,Yibo Chen,Mingjian Zhang,Yang Qiu,Feng Pan RSC Adv., 2016,6, 51871-51876
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
-
John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
-
9. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
2-(Bromomethyl)-5-fluorophenolに関する追加情報
Professional Introduction to 2-(Bromomethyl)-5-fluorophenol (CAS No. 1260790-75-7)
2-(Bromomethyl)-5-fluorophenol, with the chemical identifier CAS No. 1260790-75-7, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This molecule, characterized by its bromomethyl and fluorophenol functional groups, has garnered attention due to its versatile reactivity and potential applications in the development of novel therapeutic agents.
The structure of 2-(Bromomethyl)-5-fluorophenol consists of a benzene ring substituted with a bromomethyl group at the 2-position and a fluorine atom at the 5-position. This arrangement imparts unique electronic and steric properties to the molecule, making it a valuable intermediate in synthetic chemistry. The bromomethyl group, in particular, serves as a reactive handle for further functionalization, enabling the construction of more complex molecular architectures.
In recent years, 2-(Bromomethyl)-5-fluorophenol has been explored in various research avenues, particularly in the synthesis of bioactive molecules. Its ability to undergo nucleophilic substitution reactions makes it an excellent precursor for introducing diverse functional groups into aromatic systems. This property has been leveraged in the development of fluorinated phenols, which are known for their enhanced metabolic stability and improved bioavailability.
One of the most promising applications of 2-(Bromomethyl)-5-fluorophenol is in the field of medicinal chemistry. Researchers have utilized this compound to synthesize novel analogs of existing drugs, with the aim of improving their pharmacological profiles. For instance, fluorinated phenols have shown promise in the treatment of neurological disorders due to their ability to cross the blood-brain barrier more efficiently than their non-fluorinated counterparts.
The fluorine atom in 2-(Bromomethyl)-5-fluorophenol plays a crucial role in modulating the electronic properties of the molecule. Fluorine's high electronegativity can influence the reactivity of adjacent functional groups, making it an important tool for fine-tuning chemical transformations. This has been particularly useful in designing molecules with specific binding affinities and selectivity profiles.
Recent studies have also highlighted the role of 2-(Bromomethyl)-5-fluorophenol in materials science. Its unique structural features make it a suitable candidate for developing advanced materials with tailored properties. For example, fluorinated phenols have been investigated as components in liquid crystals and organic semiconductors, where their ability to self-assemble into ordered structures is highly beneficial.
The synthesis of 2-(Bromomethyl)-5-fluorophenol typically involves bromination and fluorination reactions on a suitable precursor. Advanced synthetic methodologies have been developed to achieve high yields and purity levels, ensuring that researchers can reliably utilize this compound in their studies. These methodologies often incorporate green chemistry principles, such as catalytic processes and solvent-free reactions, to minimize environmental impact.
In conclusion, 2-(Bromomethyl)-5-fluorophenol (CAS No. 1260790-75-7) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and organic synthesis. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules and advanced materials. As our understanding of its properties continues to grow, so too will its applications across various scientific disciplines.
1260790-75-7 (2-(Bromomethyl)-5-fluorophenol) 関連製品
- 903323-80-8(N'-cycloheptyl-N-2-(pyridin-3-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethylethanediamide)
- 39326-90-4(Zinc carbonate hydroxide hydrate, Reagent Grade)
- 1528932-52-6(N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide)
- 2228425-52-1(3-(1-phenyl-1H-1,2,3-triazol-4-yl)butan-1-amine)
- 1448067-01-3(N-(pyridin-2-yl)methyl-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide)
- 2228082-19-5(2-amino-3-(4-chloro-1-methyl-1H-imidazol-5-yl)propanoic acid)
- 923121-80-6(N-6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl-2,3-dimethoxybenzamide)
- 686745-04-0((2S,3R)-2-Amino-3-(4-methoxy-phenyl)-butyric acid hydrochloride)
- 1212063-95-0((1S)-1-(ethylcarbamoyl)ethyl N-phenylcarbamate)
- 943107-51-5(1-(2,2-Difluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid)




